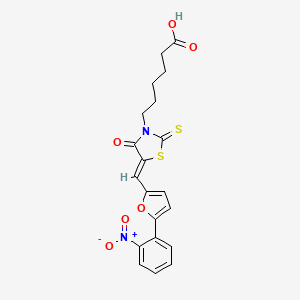

(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid” is a complex organic molecule. It is composed of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted with a 2-nitrophenyl group and a hexanoic acid group. The molecule also contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The furan ring and the thiazolidine ring contribute to the cyclic nature of the molecule . The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which can affect the reactivity of the molecule .Aplicaciones Científicas De Investigación

Anticancer and Antitumor Effects

- Synthesis and Anticancer Activity : Novel thioxothiazolidin-4-one derivatives, including compounds structurally related to (Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, have been synthesized and shown to possess significant anticancer activity. These compounds inhibit tumor growth and angiogenesis, indicating potential as anticancer therapy candidates (Chandrappa et al., 2010).

- Leukemia Cell Impact : Derivatives of this compound exhibit strong antiproliferative activity against human leukemia cells and can induce apoptosis, a process of programmed cell death, in these cells (Chandrappa et al., 2009).

Antileishmanial Activity

- Potential in Anti-Leishmanial Drugs : Studies on related nitroaromatic compounds have shown that they can inhibit the growth of Leishmania, a parasite responsible for the disease leishmaniasis. This suggests potential use in developing anti-leishmanial drugs (Dias et al., 2015).

Enzyme Inhibition

- Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : Derivatives of this compound have been identified as inhibitors of ASK1, a kinase involved in stress and apoptosis signaling, indicating potential pharmaceutical applications (Volynets et al., 2013).

Antimicrobial Activity

- Antimicrobial Effects : Some derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal species (Patel & Shaikh, 2010).

Analytical Applications

- Fluorescence Quenching in Metal Ion Detection : Certain derivatives exhibit fluorescent quenching effects, particularly with cobalt ions, suggesting potential use as chemical sensors for detecting specific metal ions (Li Rui-j, 2013).

Miscellaneous Applications

- Novel Compounds Synthesis : Research on compounds similar to (Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has led to the synthesis of novel compounds with potential applications in various fields like larvicidal activity and design of antitumor agents (P et al., 2021; Matiichuk et al., 2020).

Direcciones Futuras

The future directions for research and application of this compound are not specified in the search results. The potential uses of this compound could be vast, depending on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals, as a building block in synthetic chemistry, or in materials science .

Propiedades

IUPAC Name |

6-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c23-18(24)8-2-1-5-11-21-19(25)17(30-20(21)29)12-13-9-10-16(28-13)14-6-3-4-7-15(14)22(26)27/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEAXKBUCKZZJK-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)

![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)